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Compound Name: _
dione

Cat. No.: B116816

An In-depth Technical Guide to 1H-thieno[3,2-d]pyrimidine-2,4-dione: Core Properties and
Applications

Introduction

The 1H-thieno[3,2-d]pyrimidine-2,4-dione core is a fused heterocyclic system of significant
interest in the fields of medicinal chemistry and agrochemical research.[1] Its structural
architecture, featuring a thiophene ring fused to a pyrimidine-2,4-dione, bears a close
resemblance to naturally occurring purines like guanine and xanthine. This purine isosterism is
a primary driver of its biological relevance, allowing molecules based on this scaffold to interact
with biological targets that typically bind purines, such as kinases and other ATP-binding
proteins.[1][2][3]

This guide provides a comprehensive overview of the fundamental properties of 1H-thieno[3,2-
d]pyrimidine-2,4-dione, detailing its synthesis, chemical reactivity, and diverse
pharmacological profile. As a privileged scaffold, it serves not only as a final bioactive molecule
but also as a crucial synthetic intermediate for the development of extensive compound
libraries for structure-activity relationship (SAR) studies.[1] Its derivatives have demonstrated a
wide spectrum of activities, including potent anticancer, antimicrobial, and herbicidal properties,
underscoring the scaffold's versatility and therapeutic potential.[1][2][3]

Physicochemical and Spectroscopic Properties
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The parent compound, 1H-thieno[3,2-d]pyrimidine-2,4-dione, is a stable solid at room
temperature. Its core properties are summarized in the table below. The computed descriptors
provide insight into its drug-like properties, such as its moderate lipophilicity (XLogP3) and
potential for hydrogen bonding, which are critical for molecular recognition by biological targets.

Table 1: Core Physicochemical Properties of 1H-thieno[3,2-d]pyrimidine-2,4-dione

Property Value Source
CAS Number 16233-51-5 [1][4]
Molecular Formula CeHaN202S [4]
Molecular Weight 168.18 g/mol [1][4]
IUPAC Name 1.H-thieno[3,2-d]pyrimidine-2,4- )
dione
Computed XLogP3 0.5 [4]
Hydrogen Bond Donors 2 [4]
Hydrogen Bond Acceptors 3 [4]
Appearance Solid N/A

Spectroscopic data is crucial for the structural confirmation of the scaffold. While extensive
public data is limited, Fourier-transform infrared (FTIR) spectroscopy is a key technique.[5] The
FTIR spectrum would be expected to show characteristic absorption bands for N-H stretching
in the 3100-3300 cm~* region and strong C=0 stretching vibrations for the dione carbonyl
groups around 1650-1750 cm~1.

Synthesis and Key Intermediates

The synthesis of the 1H-thieno[3,2-d]pyrimidine-2,4-dione core is most commonly achieved
through the cyclization of suitably substituted thiophene precursors. The choice of starting
material and cyclizing agent is critical and dictates the efficiency of the reaction.

General Synthetic Strategy
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The most prevalent and efficient pathway begins with a 3-aminothiophene-2-carboxylate
derivative.[6] This intermediate undergoes cyclocondensation with a one-carbon source, such
as urea or an isocyanate, to form the pyrimidine ring. The reaction is typically conducted at
elevated temperatures, sometimes without a solvent, to drive the cyclization to completion.[2]

3-Amino-thiophene- Condensation
2-carboxylate

Urea or
Isocyanate

Cyclization

| =| Ureido-thiophene Heat 1H-thieno[3,2-d]pyrimidine-
> Intermediate 2,4-dione

Click to download full resolution via product page

Caption: General synthetic route to the thieno[3,2-d]pyrimidine-2,4-dione core.

Experimental Protocol: Synthesis of 1H-thieno[3,2-
d]pyrimidine-2,4-dione

This protocol describes a representative synthesis via thermal cyclization.
Objective: To synthesize the title compound from methyl 3-aminothiophene-2-carboxylate.

Materials:

Methyl 3-aminothiophene-2-carboxylate

Urea

N,N-Dimethylformamide (DMF) (optional, as solvent)[2]

Ethanol

Procedure:
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e Mixing Reagents: In a round-bottom flask, combine methyl 3-aminothiophene-2-carboxylate
(1 equivalent) and urea (1.5-2 equivalents). The use of a slight excess of urea ensures the
reaction proceeds to completion.

o Thermal Cyclization: Heat the mixture to a high temperature (typically 180-200 °C) with
stirring. The reaction can be performed neat (without solvent) or in a high-boiling solvent like
DMF.[2] The rationale for high temperature is to provide the necessary activation energy for
both the initial condensation and the subsequent intramolecular cyclization, which involves
the elimination of methanol and ammonia.

» Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC)
until the starting material is consumed (typically 2-4 hours).

o Work-up and Purification:

o Allow the reaction mixture to cool to room temperature, which should result in the
precipitation of the crude product.

o Add ethanol to the solidified mass and stir to form a slurry.

o Collect the solid product by vacuum filtration and wash with cold ethanol to remove any
unreacted urea and impurities.

o The crude product can be further purified by recrystallization from a suitable solvent (e.g.,
acetic acid or DMF/water) to yield the pure 1H-thieno[3,2-d]pyrimidine-2,4-dione.

Self-Validation: The identity and purity of the final product should be confirmed using standard
analytical techniques (*H NMR, 3C NMR, Mass Spectrometry, and FTIR) and by melting point
determination.

Conversion to 2,4-Dichloro Intermediate: A Gateway for
Derivatization

A pivotal transformation of the dione scaffold is its conversion to 2,4-dichlorothieno[3,2-
d]pyrimidine.[1] This intermediate is highly valuable because the chlorine atoms at the 2- and 4-
positions are excellent leaving groups for nucleophilic aromatic substitution (SnAr). This allows
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for the facile introduction of a wide variety of functional groups (e.g., amines, alcohols, thiols),
enabling the rapid generation of diverse compound libraries for SAR exploration.[1]

Nucleophilic Substitution

1H-thieno[3,2-d]pyrimidine- POCIs / Heat 2,4-Dichlorothieno[3,2-d]- e.g., R-NHz, R-OH Diverse Compound
2,4-dione pyrimidine Library

Click to download full resolution via product page

Caption: Key conversion to the 2,4-dichloro intermediate for library synthesis.

Chemical Reactivity

The reactivity of the 1H-thieno[3,2-d]pyrimidine-2,4-dione core is characterized by the acidic
N-H protons of the pyrimidine ring and the electrophilic nature of the carbonyl carbons.

o N-Alkylation/N-Arylation: The protons at the N1 and N3 positions are acidic and can be
deprotonated by a suitable base (e.g., K2COs, NaH), followed by reaction with an
electrophile (e.g., alkyl halides, aryl halides) to introduce substituents. This is a common
strategy to modulate the scaffold's physicochemical properties and biological activity.

o Chlorination: As described, reaction with a strong chlorinating agent like phosphorus
oxychloride (POCIs) or thionyl chloride (SOCI2) replaces the hydroxyl groups of the enol
tautomer with chlorine atoms, yielding the highly reactive 2,4-dichloro derivative.[1]

» Electrophilic Substitution on Thiophene Ring: The thiophene ring can potentially undergo
electrophilic substitution reactions (e.g., halogenation, nitration), although the electron-
withdrawing nature of the fused pyrimidine ring makes it less reactive than unsubstituted

thiophene.

Pharmacological Profile and Biological Activities

The thieno[3,2-d]pyrimidine scaffold is a recognized pharmacophore in modern drug discovery,
with derivatives showing efficacy in multiple therapeutic areas.[1][6]

Anticancer Activity
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The most extensively studied application of this scaffold is in oncology. Its derivatives have
demonstrated potent antiproliferative activity against a range of cancer cell lines.[1][6] The
mechanism of action often involves the inhibition of key proteins in cell signaling pathways.

o Kinase Inhibition: Due to its structural similarity to the purine core of ATP, the scaffold is an
excellent starting point for designing kinase inhibitors.

o CDKT7 Inhibition: Derivatives have been developed as potent and selective inhibitors of
Cyclin-Dependent Kinase 7 (CDK7).[7] CDK7 is a master regulator of both the cell cycle
and transcription, making it a high-value target in oncology, particularly for triple-negative
breast cancer.[7]

o EGFR and VEGFR-2 Inhibition: The scaffold has been used to develop inhibitors of
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor
Receptor-2 (VEGFR-2), crucial targets in solid tumors.[1][8]

e Tubulin Polymerization Inhibition: Certain derivatives have been identified as inhibitors of
tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and
apoptosis.[3]

o Other Mechanisms: Halogenated derivatives have shown the ability to induce apoptosis in
leukemia (L1210) and cervical cancer (HeLa) cells.[1][6]
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Caption: Inhibition of CDK7 by thieno[3,2-d]pyrimidine derivatives blocks cell cycle and
transcription.

Table 2: Selected Anticancer Activities of Thieno[3,2-d]pyrimidine Derivatives

L Target Cell Line / Reported Activity
Derivative Class Reference
Enzyme (ICs0)

Tricyclic Thieno[3,2- ]
o HelLa (Cervical
d]pyrimidine 0.591 uM [6]
Cancer)
(Compound 6e)

Substituted
Thieno[3,2- CDK7 Potent Inhibition [7]
d]pyrimidine
Halogenated ) o o

o L1210 (Leukemia) Significant Activity [1]
Derivatives

Antimicrobial and Other Activities

Beyond oncology, the scaffold has shown promise in other areas:

o Antimicrobial Activity: Derivatives have been reported to possess broad-spectrum
antibacterial and antifungal properties.[1][2]

» Herbicidal Activity: Optimized derivatives have been developed as potent inhibitors of
Protoporphyrinogen IX Oxidase (PPO), an important enzyme target for herbicides,
demonstrating excellent weed control.[1]

Conclusion

The 1H-thieno[3,2-d]pyrimidine-2,4-dione scaffold is a cornerstone in heterocyclic chemistry
with profound implications for drug discovery and development. Its identity as a purine isostere
provides a logical foundation for its interaction with a multitude of biological targets. The
straightforward and versatile synthesis, particularly the strategic conversion to the 2,4-dichloro
intermediate, establishes it as an ideal platform for generating diverse chemical libraries. The
demonstrated success of its derivatives as potent anticancer agents, especially as kinase
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inhibitors, highlights its continued importance. Future research will undoubtedly continue to
leverage this privileged scaffold to develop novel therapeutics with improved potency,
selectivity, and pharmacokinetic profiles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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